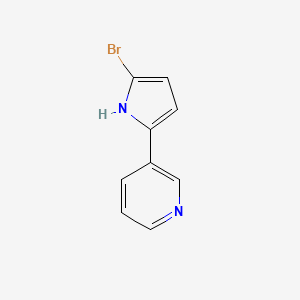
3-(5-Bromo-1h-pyrrol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-1H-pyrrol-2-yl)pyridine is a compound that belongs to the class of organic compounds known as pyridines and pyrroles. These heterocyclic structures are characterized by the presence of nitrogen atoms within their ring systems, which can significantly influence their chemical reactivity and physical properties. The bromine atom attached to the pyrrole ring adds to the compound's reactivity, making it a valuable intermediate in various chemical syntheses.
Synthesis Analysis
The synthesis of related brominated pyridine and pyrrole derivatives has been reported through various methods. For instance, a synthesis route for 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been developed using Fischer indole cyclization in polyphosphoric acid, which allows for the introduction of alkyl or aryl substituents at specific positions on the heterocycle . Additionally, carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, which are essential in the field of organic chemistry . These methods highlight the versatility of brominated pyridine and pyrrole compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been extensively studied using single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations. XRD data often correlate well with optimized DFT studies, providing insight into the molecular geometry and electronic structure of these compounds . Furthermore, Hirshfeld surface analysis has been used to determine intermolecular contacts, which is crucial for understanding the compound's behavior in the solid state .
Chemical Reactions Analysis
Brominated pyridine and pyrrole derivatives exhibit a range of chemical reactivities due to the presence of the bromine atom, which can participate in various chemical reactions. For example, the bromine atom can be involved in electrophilic substitution reactions, as seen in the synthesis of indole derivatives . The reactivity of these compounds is also influenced by their electronic properties, such as the molecular electrostatic potential (MEP), which can be mapped over the stabilized geometries to predict reactivity sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine and pyrrole derivatives are influenced by their molecular structure. Spectroscopic techniques like FT-IR and UV-Vis, along with DFT calculations, provide valuable information on the vibrational and electronic transitions in these molecules . The nonlinear optical properties of these compounds have been computed and found to be significant due to the conjugation effect, which could make them suitable for applications in optoelectronic devices . Additionally, the crystal packing of these compounds is often stabilized by intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect their solubility and melting points .
科学的研究の応用
Proton Transfer Studies
Studies on derivatives of pyridine, such as 2-(1H-pyrazol-5-yl)pyridine (PPP) and its variants, have shown that these compounds can exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This finding indicates that pyridine derivatives, including 3-(5-Bromo-1h-pyrrol-2-yl)pyridine, could be significant in understanding proton transfer mechanisms in molecular systems (Vetokhina et al., 2012).
Synthesis of Novel Compounds
Research has demonstrated the utility of pyridine derivatives in synthesizing new chemical compounds. For instance, the study involving the synthesis of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine highlights the versatility of these derivatives in constructing complex molecular structures with potential applications in various fields (Abdel‐Latif et al., 2019).
Catalytic Applications in Organic Reactions
A study on CuI-catalyzed hydroxylation of aryl bromides under the assistance of 5-bromo-2-(1H-imidazol-2-yl)pyridine and related ligands reveals that these pyridine derivatives can act as effective catalysts in organic synthesis, enhancing the yields of desired products (贾健欢 et al., 2011).
Antibacterial and Antimicrobial Properties
Some pyridine derivatives have been shown to possess antibacterial and antimicrobial properties. For example, research on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrates the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
将来の方向性
The future directions for “3-(5-Bromo-1h-pyrrol-2-yl)pyridine” could involve further exploration of its potential biological activities. For instance, a study synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Similar studies could be conducted with “3-(5-Bromo-1h-pyrrol-2-yl)pyridine” to explore its potential therapeutic applications.
特性
IUPAC Name |
3-(5-bromo-1H-pyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBZWTLTEQTGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-1h-pyrrol-2-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)

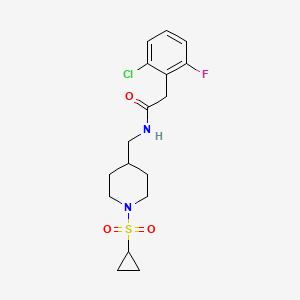

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-hydroxy-4-(thiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)
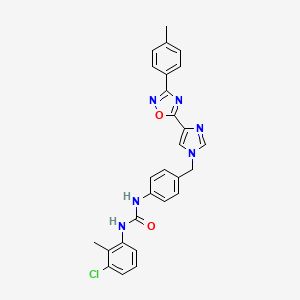
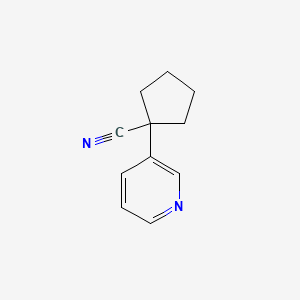
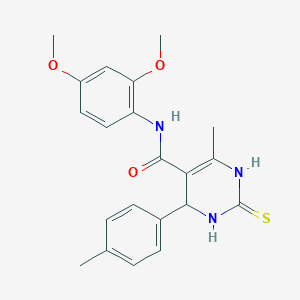
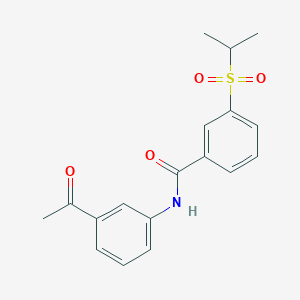
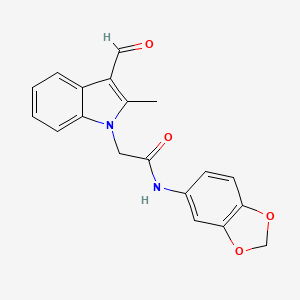
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)